Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-chloro-5-hydroxyaniline with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include stirring the reactants at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a corresponding hydroxy group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy-substituted derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a tool compound in studying the biological activity of piperazine derivatives and their interactions with biological targets
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and hydroxy groups on the phenyl ring allows for hydrogen bonding and hydrophobic interactions with the active sites of these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 1-piperazinecarboxylate
- Tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups it possesses. The presence of both chloro and hydroxy groups on the phenyl ring, along with the tert-butyl and piperazine moieties, provides a distinct chemical profile that can be exploited for various synthetic and biological applications .
Properties
IUPAC Name |
tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(19)10-12/h8-10,19H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWOBLVNZZJSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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